molecular formula C17H17NS2 B12940721 2,9-Bis(ethylsulfanyl)acridine CAS No. 89347-19-3

2,9-Bis(ethylsulfanyl)acridine

Cat. No.: B12940721
CAS No.: 89347-19-3
M. Wt: 299.5 g/mol
InChI Key: HWBMSIRMRAYHJA-UHFFFAOYSA-N
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Description

2,9-Bis(ethylthio)acridine is an organic compound belonging to the acridine family, characterized by its unique structure comprising an acridine core substituted with ethylthio groups at the 2 and 9 positions. Acridine derivatives are known for their broad range of biological activities and applications in various fields, including medicine, chemistry, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,9-Bis(ethylthio)acridine typically involves the reaction of acridine with ethylthiol in the presence of a suitable catalyst. One common method includes the use of a base such as sodium hydride to deprotonate the ethylthiol, followed by nucleophilic substitution at the 2 and 9 positions of the acridine ring .

Industrial Production Methods: While specific industrial production methods for 2,9-Bis(ethylthio)acridine are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2,9-Bis(ethylthio)acridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to intercalate with DNA and inhibit key enzymes.

    Medicine: Explored for its therapeutic potential in treating bacterial and fungal infections, as well as certain types of cancer.

    Industry: Utilized in the development of dyes, pigments, and fluorescent materials

Mechanism of Action

The mechanism of action of 2,9-Bis(ethylthio)acridine primarily involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the normal function of the DNA and inhibiting the activity of enzymes such as topoisomerases and telomerases. This leads to the inhibition of cell proliferation and induction of cell death, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Uniqueness: 2,9-Bis(ethylthio)acridine is unique due to the presence of two ethylthio groups, which enhance its ability to interact with biological targets and improve its solubility and stability compared to other acridine derivatives. This makes it a valuable compound for further research and development in various scientific and industrial applications .

Properties

CAS No.

89347-19-3

Molecular Formula

C17H17NS2

Molecular Weight

299.5 g/mol

IUPAC Name

2,9-bis(ethylsulfanyl)acridine

InChI

InChI=1S/C17H17NS2/c1-3-19-12-9-10-16-14(11-12)17(20-4-2)13-7-5-6-8-15(13)18-16/h5-11H,3-4H2,1-2H3

InChI Key

HWBMSIRMRAYHJA-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC2=C(C3=CC=CC=C3N=C2C=C1)SCC

Origin of Product

United States

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